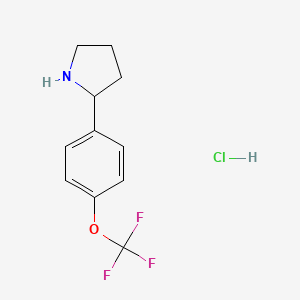

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVGKBSZXQYCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-(trifluoromethoxy)phenyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and natural products.[1][2] This document emphasizes a logical, field-proven synthetic approach, starting from commercially available materials and proceeding through key intermediates. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present a self-validating system through analytical checkpoints. The core strategy hinges on a classical yet powerful intramolecular reductive amination to construct the pyrrolidine ring.

Introduction and Strategic Overview

The target molecule, 2-(4-(trifluoromethoxy)phenyl)pyrrolidine, combines two key pharmacophores: the 2-substituted pyrrolidine ring and the 4-trifluoromethoxy-phenyl group. The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in drug design, often used as a bioisostere for a methoxy or chloro group, offering enhanced metabolic stability, lipophilicity, and binding affinity. The pyrrolidine moiety provides a three-dimensional structure that can effectively probe biological target space.[2][3]

Our synthetic strategy is guided by a retrosynthetic analysis that deconstructs the target molecule into readily accessible precursors. This approach prioritizes efficiency, scalability, and control over the final product's purity.

Retrosynthetic Analysis

The hydrochloride salt is trivially formed from the free base in the final step. The core pyrrolidine ring can be disconnected via an intramolecular iminium ion, pointing to a γ-aminoketone as the direct precursor. This intermediate, in turn, can be synthesized from a γ-haloketone, which is accessible through a Friedel-Crafts acylation of a substituted benzene ring. This linear approach is highly convergent and reliable.

Sources

physicochemical properties of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the core , a key building block for drug discovery.

This document is structured not as a rigid data sheet, but as a practical guide for the research scientist. It moves beyond simple data points to explain the causality behind why each property is critical and provides validated, step-by-step protocols for their determination. For a molecule with limited public data, understanding the methodology of characterization is paramount for its successful application in a drug development pipeline.

Chemical Identity and Core Properties

Confirming the identity and fundamental properties of a starting material is the self-validating first step in any research endeavor. The hydrochloride salt form is typical for amines, enhancing stability and aqueous solubility.

| Property | Data | Source |

| Chemical Name | 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride | N/A |

| CAS Number | 1185121-45-2 (for racemic form) | [2] |

| Molecular Formula | C₁₁H₁₃ClF₃NO | [2][3] |

| Molecular Weight | 267.68 g/mol | [2][3][4] |

| Physical Form | White to off-white solid/powder | [5] |

| Storage | Store at room temperature or refrigerated (0-8°C), sealed from moisture and under an inert atmosphere. | [5][6] |

Chemical Structure:

Caption: Structure of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidinium chloride.

Ionization Constant (pKa): The Arbiter of Biological Behavior

Expertise & Experience: The single most influential physicochemical parameter for an ionizable compound is its pKa. The pyrrolidine nitrogen is a secondary amine and thus basic.[1] Its pKa value dictates the ratio of the charged (protonated) to uncharged (neutral) form at any given pH. This ratio governs aqueous solubility (charged form is more soluble), membrane permeability (neutral form is more permeable), and the potential for ionic interactions with biological targets. An accurate pKa is essential for interpreting data from all subsequent assays.

Caption: pH-dependent equilibrium of the pyrrolidine moiety.

Trustworthiness (Protocol): UV-Spectrophotometric pKa Determination

This method is reliable for compounds with a UV chromophore (the phenyl ring in this case) whose absorbance spectrum shifts upon ionization.[7]

-

Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments). Verify the pH of each buffer with a calibrated pH meter.

-

Stock Solution: Prepare a concentrated stock solution of the compound in methanol or DMSO.

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well. Add the series of buffers to the wells to achieve a final compound concentration of ~50-100 µM.

-

Absorbance Scan: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Solubility Profile: A Tale of Two Solubilities

Expertise & Experience: In drug discovery, solubility is not a single value. We distinguish between kinetic and thermodynamic solubility.[8]

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer.[9][10] This mimics the conditions of high-throughput screening (HTS) assays and is a measure of how readily a compound precipitates. It is a critical early-stage gatekeeper.[11]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer.[12] This is a lower, more rigorous value that is crucial for formulation development and predicting oral absorption.[8][11]

Trustworthiness (Protocol 1): Kinetic Solubility Assay (Nephelometry)

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding well in a 96-well clear-bottom plate pre-filled with aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature.[9]

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Trustworthiness (Protocol 2): Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility.[12]

Caption: Workflow for the thermodynamic shake-flask solubility assay.

-

Sample Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and shake it in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter to remove any remaining micro-precipitates.

-

Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated LC-MS/MS or HPLC-UV method and determine the concentration by comparing it to the standard curve.[10]

Lipophilicity (LogP & LogD): The Passport for Membrane Crossing

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

LogP (Partition Coefficient): Describes the distribution of the neutral form of the compound between n-octanol and water. For an ionizable compound like this, it is a theoretical value.[13]

-

LogD (Distribution Coefficient): Describes the distribution of all forms (neutral and charged) between n-octanol and a buffer at a specific pH.[14] LogD at pH 7.4 is a much better predictor of in vivo behavior, such as blood-brain barrier penetration, than LogP.[13][14]

Trustworthiness (Protocol): Shake-Flask LogD₇.₄ Determination

This classic method directly measures the partitioning of the compound between an organic and an aqueous phase.[7][15]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. 1185121-45-2 CAS MSDS (2-(4-TRIFLUOROMETHOXY-PHENYL)-PYRROLIDINE, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1391490-20-2 | (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride - Moldb [moldb.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. enamine.net [enamine.net]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Putative Mechanism of Action of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine Hydrochloride

Disclaimer: The specific pharmacological and mechanistic data for 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride are not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-established pharmacology of structurally analogous phenyl-pyrrolidine derivatives. The experimental protocols and data herein are illustrative and serve as a technical framework for the characterization of a novel psychoactive compound with this core structure.

Executive Summary

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs that act on the central nervous system (CNS).[1][2] Compounds featuring a phenyl-pyrrolidine motif frequently exhibit affinity for monoamine transporters, modulating the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[3][4] This guide posits a plausible mechanism of action for 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, hereafter referred to as Compound TFP, as a selective dopamine-norepinephrine reuptake inhibitor (DNRI). We will delineate its hypothesized pharmacodynamic profile, provide detailed experimental protocols for its characterization, and discuss the therapeutic implications of this proposed mechanism.

Introduction: The Phenyl-Pyrrolidine Scaffold

The 2-phenyl-pyrrolidine structure is a privileged scaffold in neuropharmacology. The pyrrolidine ring can enhance aqueous solubility and offers stereochemical diversity, while the phenyl group and its substituents are critical for target engagement and selectivity.[5] The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of other functional groups and is often used in modern drug design to improve metabolic stability, lipophilicity, and binding affinity. Given these structural features, Compound TFP is a compelling candidate for investigation as a modulator of monoamine transporter function. This guide provides a comprehensive framework for elucidating its mechanism of action, from initial in vitro screening to in vivo target validation.

Hypothesized Pharmacodynamics: A Selective DNRI Profile

We hypothesize that Compound TFP functions as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). This dual-action mechanism is characteristic of several therapeutic agents used in the management of conditions such as ADHD and depression.

Molecular Target Interaction

The proposed mechanism involves the competitive binding of Compound TFP to the substrate-binding sites of DAT and NET. This action allosterically inhibits the transporters' ability to clear dopamine and norepinephrine from the synaptic cleft, thereby potentiating dopaminergic and noradrenergic neurotransmission. The trifluoromethoxy group is predicted to engage in specific hydrophobic and electrostatic interactions within the transporter binding pocket, contributing to its high affinity and selectivity.

Synaptic Action of Compound TFP

The following diagram illustrates the hypothesized synaptic mechanism of Compound TFP.

Caption: Hypothesized synaptic mechanism of Compound TFP.

Binding Affinity and Selectivity Profile

The following table summarizes the hypothetical binding affinities (Ki) and uptake inhibition potencies (IC50) for Compound TFP at human monoamine transporters. A lower value indicates higher affinity or potency.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Dopamine (DAT) | 15 | 25 |

| Norepinephrine (NET) | 30 | 50 |

| Serotonin (SERT) | >1000 | >1000 |

This data is hypothetical and for illustrative purposes.

Experimental Characterization and Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for this characterization.

Experimental Workflow

The logical flow of experiments to characterize a novel compound like TFP is outlined below.

Caption: Experimental workflow for characterizing Compound TFP.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound TFP for DAT, NET, and SERT.

Materials:

-

Cell membranes expressing human recombinant DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding agents: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Compound TFP stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well plates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

Procedure:

-

Prepare serial dilutions of Compound TFP in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and either vehicle, non-specific binding agent, or Compound TFP at various concentrations.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Compound TFP by non-linear regression analysis of the competition binding data.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosomal Uptake Assay

Objective: To measure the functional potency (IC50) of Compound TFP in inhibiting dopamine and norepinephrine uptake.

Materials:

-

Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for DAT, prefrontal cortex for NET).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine.

-

Compound TFP stock solution.

-

Uptake buffer (e.g., Krebs-Ringer buffer).

-

Selective inhibitors for control experiments (e.g., GBR 12909 for DAT, Desipramine for NET).

Procedure:

-

Prepare serial dilutions of Compound TFP in uptake buffer.

-

Pre-incubate synaptosomal preparations with Compound TFP or vehicle for 10-15 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration through filter mats and washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

-

Perform parallel experiments at 4°C to determine non-specific uptake.

-

Calculate specific uptake and determine the IC50 of Compound TFP for inhibiting uptake.

Discussion and Future Directions

The hypothesized profile of Compound TFP as a selective DNRI suggests potential therapeutic utility in disorders characterized by dopaminergic and noradrenergic dysregulation, such as ADHD, depression, and certain cognitive disorders. The lack of significant serotonergic activity could translate to a favorable side-effect profile, avoiding common side effects associated with SSRIs like sexual dysfunction and emotional blunting.

Future research should focus on:

-

Off-target screening: A broad panel of receptor and transporter binding assays to ensure selectivity.

-

In vivo pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Behavioral models: Assessing efficacy in animal models of depression (e.g., forced swim test) and ADHD (e.g., five-choice serial reaction time task).

-

Enantiomer-specific activity: Synthesizing and testing the individual (R)- and (S)-enantiomers, as pharmacological activity often resides in a single stereoisomer.

Conclusion

This technical guide outlines a plausible mechanism of action for 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride as a selective dopamine-norepinephrine reuptake inhibitor. While based on the pharmacology of structurally related compounds, the provided framework of experimental protocols and hypothesized data serves as a robust starting point for the comprehensive characterization of this novel chemical entity. The validation of this mechanism would position Compound TFP as a promising candidate for further preclinical development.

References

-

Newman, A. H., & Miller, R. L. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Journal of Medicinal Chemistry, 51(24), 7841–7849. [Link]

-

Beckmann, J. S., et al. (2010). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine Hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841–851. [Link]

-

Wikipedia. (2024). Phenylpiracetam. [Link]

-

Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829–2834. [Link]

-

PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. Retrieved from [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

S. G. O. Al-Otaibi, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

This guide provides a comprehensive technical framework for the structural analysis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in pharmaceutical and chemical research. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of established analytical techniques and field-proven insights. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough and validated approach to structural elucidation.

Introduction and Molecular Overview

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a small organic molecule featuring a pyrrolidine ring linked to a trifluoromethoxy-substituted phenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development.[1][2] A precise understanding of its three-dimensional structure is paramount for predicting its chemical behavior, understanding its mechanism of action in biological systems, and ensuring quality control in synthesis and manufacturing.

The structural analysis of this compound requires a multi-faceted approach, employing a suite of spectroscopic and analytical techniques to confirm its identity, purity, and conformation. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClF₃NO | [3][4] |

| Molecular Weight | 267.68 g/mol | [4] |

| CAS Number | 1391490-20-2 | [3][4] |

The Analytical Workflow: A Strategic Approach

A logical and systematic workflow is crucial for the unambiguous structural determination of a small molecule like 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride.[5][6] The proposed strategy begins with techniques that confirm the molecular formula and key functional groups, followed by more detailed analyses to elucidate the precise connectivity and stereochemistry.

Caption: A strategic workflow for the structural analysis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of the target compound.

Rationale for Experimental Choices: An electrospray ionization (ESI) source is chosen due to its soft ionization nature, which is ideal for analyzing hydrochloride salts and minimizing fragmentation, thus preserving the molecular ion.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition:

-

Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a mass range of m/z 100-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for the free base (C₁₁H₁₂F₃NO) is 231.0871. The protonated molecule will appear at m/z 232.0949.

-

The presence of the hydrochloride salt may also be inferred by observing adducts or characteristic isotopic patterns if a chlorine atom is retained in any observed fragments, though typically the HCl is lost.[7][8]

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it with the theoretical formula.

-

| Ion | Theoretical m/z | Observed m/z |

| [C₁₁H₁₃F₃NO]⁺ | 232.0949 | (To be determined experimentally) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides rapid and definitive identification of the functional groups present in the molecule, serving as a crucial checkpoint for structural confirmation.

Rationale for Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, preparing a KBr pellet can also yield a high-quality spectrum.[9]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[9]

-

-

Data Analysis: The spectrum should be analyzed for characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3300-3000 (broad) | Characteristic of the secondary amine hydrochloride salt. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring.[10] |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the pyrrolidine ring.[10] |

| C=C (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations.[10] |

| C-O-C (Aromatic Ether) | 1250-1200 and 1050-1010 | Asymmetric C-O-C stretching, characteristic of aryl ethers.[11][12] |

| C-F Stretch | 1300-1100 (strong) | Characteristic of the trifluoromethoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[13] A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR experiments, will provide a complete picture of the atomic connectivity and chemical environment.

Rationale for Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for hydrochloride salts, as it effectively solubilizes the compound and allows for the observation of exchangeable protons like the N-H proton.[2] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular fragments.[14][15]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR: Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments.

-

-

Data Analysis and Expected Chemical Shifts:

| Proton Environment | Expected ¹H Shift (ppm) | Rationale |

| Aromatic Protons | 7.0 - 7.5 | Protons on the phenyl ring, influenced by the electron-withdrawing trifluoromethoxy group. |

| Pyrrolidine CH (α to ring) | ~4.0 | Deshielded by the adjacent phenyl group and nitrogen. |

| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | Deshielded by the adjacent nitrogen atom.[16] |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | Typical aliphatic proton chemical shifts.[16] |

| N-H₂⁺ | > 9.0 (broad) | The proton on the protonated nitrogen, which is acidic and often exchanges with residual water. |

| Carbon Environment | Expected ¹³C Shift (ppm) | Rationale |

| Aromatic C-OCF₃ | 140 - 150 | Aromatic carbon attached to the electron-withdrawing trifluoromethoxy group. |

| Aromatic CH | 115 - 130 | Standard aromatic carbon chemical shifts. |

| Aromatic C-Pyrrolidine | 135 - 145 | Quaternary carbon attached to the pyrrolidine ring. |

| CF₃ | ~120 (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[17] |

| Pyrrolidine CH (α to ring) | 60 - 70 | Deshielded by both the phenyl ring and nitrogen. |

| Pyrrolidine CH₂ (α to N) | 45 - 55 | Deshielded by the nitrogen atom. |

| Pyrrolidine CH₂ (β to N) | 25 - 35 | Typical aliphatic carbon chemical shifts. |

-

¹⁹F NMR: A single resonance is expected for the -OCF₃ group, likely appearing as a singlet in a proton-decoupled spectrum.[18]

Caption: Key expected 2D NMR correlations for structural confirmation.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters.[19][20][21]

Rationale for Experimental Choices: Growing a high-quality single crystal is the most critical and often challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common and effective method.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol).

-

Allow the solvent to evaporate slowly and undisturbed over several days.

-

Select a well-formed, defect-free single crystal of appropriate size (0.1-0.3 mm) under a microscope.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Use a modern single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other suitable algorithms.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

-

-

Data Analysis: The refined structure will provide a complete three-dimensional model of the molecule, confirming the connectivity established by NMR and revealing the packing of the molecules in the crystal lattice.

Conclusion

The structural analysis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from initial molecular weight confirmation by mass spectrometry, through functional group identification with FTIR, to detailed connectivity mapping via NMR, and culminating in the definitive 3D structure from X-ray crystallography—researchers can achieve an unambiguous and comprehensive characterization of this important molecule. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of compounds developed for pharmaceutical and other applications.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed.

- The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride. Fluorochem.

- Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. J-Stage.

- FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI.

- Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide. Benchchem.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

- 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 1391490-20-2 | (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride. Moldb.

- (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.

- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- How to detect a HCl salt in organic compunds. Reddit.

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.

- Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Reddit.

- Small molecule crystallography. Excillum.

- Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation.

- Chemical compound - Spectroscopy, Organic, Analysis. Britannica.

- Structural Analysis of an Organic Substance For Student Groups. XLAB Göttingen.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1391490-20-2 | (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride - Moldb [moldb.com]

- 5. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Analysis of an Organic Substance: XLAB Göttingen experimental laboratory for young people - central facility of the university [xlab-goettingen.de]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. rigaku.com [rigaku.com]

- 20. excillum.com [excillum.com]

- 21. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

The Trifluoromethoxyphenyl Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the burgeoning field of trifluoromethoxyphenyl pyrrolidine derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. We will explore the nuanced interplay between the trifluoromethoxyphenyl and pyrrolidine moieties, dissect their synthesis, elucidate their mechanisms of action, and present a comprehensive overview of their biological activities. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Combination of Trifluoromethoxyphenyl and Pyrrolidine Moieties

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of biologically active natural products and synthetic drugs.[1] Its inherent chirality and conformational flexibility allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets.

The introduction of a trifluoromethoxyphenyl group onto the pyrrolidine core is a strategic decision in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties. It is highly lipophilic, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the metabolic stability of a molecule by blocking potential sites of oxidative metabolism. This increased stability often translates to an extended plasma half-life and improved pharmacokinetic profile.

This guide will provide a detailed exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthesis of Trifluoromethoxyphenyl Pyrrolidine Derivatives

The synthesis of trifluoromethoxyphenyl pyrrolidine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the multi-step synthesis starting from commercially available precursors.

General Synthetic Approach

A representative synthetic route to a key intermediate, 3-(4-(trifluoromethoxy)phenyl)pyrrolidine, is outlined below. This multi-step process typically involves the formation of a pyrrolidinone ring followed by reduction.

Caption: General synthetic scheme for 3-(4-(trifluoromethoxy)phenyl)pyrrolidine.

Detailed Experimental Protocol: Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine (A Representative Protocol)

Step 1: Synthesis of 3-[(4-chlorophenyl)sulfonyl]pyrrolidine hydrochloride

This step would be adapted to use a trifluoromethoxy-substituted starting material.

Step 2: Substitution with Methoxide (Adaptable to other nucleophiles)

-

A solution of 15.5 g (0.060 mole) of 3-[(4-chlorophenyl)sulfonyl]pyrrolidine hydrochloride and 9.0 g (0.167 mole) of sodium methoxide in 200 ml of dimethylsulfoxide is stirred at 100°C for 2 hours.[2]

-

The solvent is removed in vacuo.[2]

-

The residue is partitioned between methylene chloride and water.[2]

-

The methylene chloride solution is dried over magnesium sulfate, and the solvent is removed in vacuo to yield the free base as an oil.[2]

-

The hydrochloride salt is prepared by recrystallizing from methanol-diethyl ether to give a white crystalline solid.[2]

Biological Activities and Therapeutic Potential

Trifluoromethoxyphenyl pyrrolidine derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Sodium Channel Blockade for Ischemic Stroke

A novel series of pyrrolidine derivatives have been synthesized and evaluated as sodium channel blockers for their potential in treating ischemic stroke.[3][4] Structure-activity relationship (SAR) studies identified compounds with potent sodium channel blocking activity and low inhibitory action against the hERG channel, a critical factor for cardiac safety.[3][4] One of the lead compounds demonstrated remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion (MCAO), suggesting its potential as a neuroprotectant for ischemic stroke.[3][4]

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[5] In conditions such as ischemic stroke, excessive sodium influx leads to neuronal damage. Sodium channel blockers work by physically obstructing the channel pore, thereby preventing the influx of sodium ions and reducing neuronal excitability.[5]

Caption: Mechanism of sodium channel blockade by trifluoromethoxyphenyl pyrrolidine derivatives.

Experimental Protocol: Whole-Cell Patch Clamp Assay

The gold-standard technique for evaluating sodium channel blockers is the whole-cell patch clamp assay.[6][7][8]

-

Cell Preparation: Plate neurons on coverslips a few days prior to recording.[6]

-

Equipment Setup: Turn on all electrophysiology equipment and perfuse the recording chamber with artificial cerebrospinal fluid (aCSF).[6]

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an intracellular solution.[6]

-

Seal Formation: Approach a neuron with the pipette and apply light positive pressure. Once in contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.[8]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[6]

-

Data Acquisition: In voltage-clamp mode, apply a series of voltage steps to elicit sodium currents. Apply the test compound and measure the inhibition of the sodium current.[7]

Neurokinin-1 (NK1) Receptor Antagonism

Trifluoromethoxyphenyl pyrrolidine derivatives have also been investigated as antagonists of the neurokinin-1 (NK1) receptor.[9] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[10] Antagonists of the NK1 receptor have therapeutic applications in the management of chemotherapy-induced nausea and vomiting (CINV), depression, and pain.[11]

Mechanism of Action: NK1 Receptor Antagonism

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling pathways, primarily through Gq/11, leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation and other cellular responses.[3] NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade.[12]

Caption: Signaling pathway of the NK1 receptor and its antagonism by trifluoromethoxyphenyl pyrrolidine derivatives.

Experimental Protocol: NK1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the NK1 receptor.[3][10]

-

Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[3]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the unlabeled test compound.[10]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[10]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).[5]

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives as anticancer agents.[13][14][15] While specific data for trifluoromethoxyphenyl pyrrolidine derivatives is still emerging, related compounds have shown promising results. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells.[13][14][15] The incorporation of certain heterocyclic rings into the pyrrolidone scaffold significantly enhanced their anticancer activity, with some derivatives showing higher potency than the standard drug cytarabine.[13][14][15]

Table 1: Anticancer Activity of Representative Pyrrolidone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative with 1,3,4-oxadiazolethione ring | A549 | Viability reduced to 28.0% at test concentration | [13][14][15] |

| Derivative with 4-aminotriazolethione ring | A549 | Viability reduced to 29.6% at test concentration | [13][14][15] |

| Cytarabine (Reference) | A549 | - | [13][14][15] |

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethoxyphenyl pyrrolidine derivatives is highly dependent on the substitution pattern on both the pyrrolidine ring and the phenyl ring.

-

Position of the Trifluoromethoxyphenyl Group: The position of the trifluoromethoxyphenyl substituent on the pyrrolidine ring is critical for activity.

-

Substituents on the Phenyl Ring: The presence and position of other substituents on the phenyl ring can modulate potency and selectivity.

-

Stereochemistry: The stereochemistry of the chiral centers on the pyrrolidine ring often plays a crucial role in determining the biological activity, with one enantiomer typically being more active than the other.

Conclusion and Future Directions

Trifluoromethoxyphenyl pyrrolidine derivatives represent a versatile and promising scaffold in modern drug discovery. Their unique combination of a conformationally flexible chiral core and a metabolically robust, lipophilic aromatic moiety provides a powerful platform for the design of novel therapeutics. The demonstrated activities as sodium channel blockers and NK1 receptor antagonists, along with their potential as anticancer agents, highlight the broad therapeutic potential of this compound class.

Future research should focus on the synthesis of diverse libraries of these derivatives to further explore their structure-activity relationships. Detailed in vivo studies are warranted for the most promising candidates to evaluate their efficacy, pharmacokinetic profiles, and safety. The continued investigation of trifluoromethoxyphenyl pyrrolidine derivatives holds great promise for the development of new and effective treatments for a range of human diseases.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold [epubl.ktu.edu]

- 14. mdpi.com [mdpi.com]

- 15. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine Hydrochloride

This guide provides an in-depth technical exploration of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, a compound of significant interest to researchers and professionals in drug development. While the specific historical record of its initial synthesis is not extensively documented in publicly available literature, its structural components—the 2-arylpyrrolidine core and the trifluoromethoxy-substituted phenyl ring—are hallmarks of modern medicinal chemistry. This document will, therefore, construct a logical and scientifically grounded narrative of its likely development, synthesis, and potential applications, drawing upon established principles and analogous discoveries in the field.

Introduction: The Rationale Behind a Modern Pharmaceutical Building Block

The pyrrolidine ring is a ubiquitous and versatile scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[2] When combined with an aromatic system at the 2-position, the resulting 2-arylpyrrolidine motif is frequently found in bioactive compounds, making its synthesis a valuable endeavor.[3]

The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, is a widely employed strategy in contemporary drug design to enhance a molecule's pharmacological profile.[4][5] The trifluoromethoxy group, in particular, is noted for its ability to improve metabolic stability and increase lipophilicity, which can lead to better oral bioavailability and permeability across the blood-brain barrier.[4] The combination of the privileged pyrrolidine scaffold with the advantageous properties of the trifluoromethoxy group makes 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride a compound of considerable interest for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Synthetic Pathways: Constructing the 2-Arylpyrrolidine Core

The synthesis of 2-arylpyrrolidines is a well-established area of organic chemistry, with numerous methods available to medicinal chemists.[6][7] The selection of a specific synthetic route is often dictated by factors such as the availability of starting materials, desired stereochemistry, and scalability.

Established Methodologies for 2-Arylpyrrolidine Synthesis

Several robust methods for the synthesis of 2-arylpyrrolidines have been developed. These include:

-

Copper-Catalyzed Carboamination: This method involves the intermolecular coupling of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, providing a direct route to 2-arylpyrrolidines.[3]

-

Palladium-Catalyzed Reactions: Cascade cyclization-coupling reactions catalyzed by palladium have been shown to be an efficient route to substituted pyrrolidines.[6]

-

Biocatalytic Approaches: The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones offers an enantioselective and environmentally friendly alternative.[8]

-

[3+2] Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a key strategy for constructing the pyrrolidine ring.[1]

A Plausible Synthetic Workflow for 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine Hydrochloride

A likely and efficient synthetic pathway to the target compound would involve a multi-step sequence, as illustrated in the following workflow. This approach leverages commercially available starting materials and well-understood chemical transformations.

Caption: Conceptual synthetic workflow for a novel phenylpyrrolidinone derivative.[9]

Detailed Experimental Protocol (Illustrative)

The following protocol outlines a plausible, though generalized, multi-step synthesis based on established methodologies for creating analogous structures.[9]

Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [9]

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature.

-

Stir the mixture for 1 hour.

-

Add ethyl chloroacetate dropwise and heat the reaction mixture at reflux for 4-6 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid [9]

-

Dissolve the product from Step 1 in a mixture of potassium hydroxide, water, and isopropanol.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the carboxylic acid.

Step 3: Amide Coupling and Subsequent Transformations (Conceptual)

-

The resulting carboxylic acid can be coupled with a desired amine (in this conceptual case, taurine is shown for illustrative purposes) using standard peptide coupling reagents.

-

To arrive at the target compound, a different synthetic strategy would be employed, likely starting with a precursor already containing the 4-(trifluoromethoxy)phenyl moiety. A plausible route would be the reduction of a corresponding N-protected 2-(4-(trifluoromethoxy)phenyl)-5-oxopyrrolidine or a related cyclic imine.

Final Step: Hydrochloride Salt Formation

-

Dissolve the free base, 2-(4-(trifluoromethoxy)phenyl)pyrrolidine, in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Add a solution of hydrochloric acid in the same or a miscible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Physicochemical and Pharmacological Profile

The structural features of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride suggest a specific set of physicochemical and pharmacological properties that are highly relevant to drug development.

| Property | Predicted Characteristic | Rationale |

| Lipophilicity | High | The trifluoromethoxy group significantly increases lipophilicity.[4] |

| Metabolic Stability | Enhanced | The C-F bond is very strong, making the trifluoromethoxy group resistant to metabolic degradation.[4] |

| Blood-Brain Barrier Permeability | Potentially High | Increased lipophilicity often correlates with improved CNS penetration.[4] |

| Biological Target(s) | CNS-related | The 2-arylpyrrolidine scaffold is common in CNS-active drugs.[10][11] |

| Potential Therapeutic Areas | Neurodegenerative diseases, psychiatric disorders, ischemic stroke.[12][13] | Analogs have shown neuroprotective and cognitive-enhancing effects.[13] |

Mechanism of Action and Signaling Pathways (Hypothesized)

Given the prevalence of the 2-arylpyrrolidine scaffold in neuropharmacology, it is plausible that 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride interacts with CNS targets. Pyrrolidine derivatives have been investigated as sodium channel blockers, nootropic agents, and for their neuroprotective effects.[11][12][13]

A potential mechanism of action could involve the modulation of ion channels or neurotransmitter receptors. For instance, some pyrrolidine derivatives act as sodium channel blockers, which can be beneficial in conditions like ischemic stroke.[12] Others have shown effects on cognitive processes, suggesting interactions with systems involved in learning and memory.[11][13]

Caption: Hypothesized mechanism of action and potential therapeutic outcomes.

Conclusion and Future Directions

While the specific history of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride remains to be fully elucidated, its chemical architecture firmly places it within the landscape of modern medicinal chemistry. The strategic combination of the privileged 2-arylpyrrolidine scaffold and the pharmacologically advantageous trifluoromethoxy group suggests its potential as a valuable building block for the development of novel therapeutics, particularly for CNS disorders. Future research should focus on the asymmetric synthesis of its enantiomers, elucidation of its specific biological targets and mechanism of action, and in-vivo evaluation of its efficacy in relevant disease models.

References

-

Um, C., & Chemler, S. R. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 18(10), 2515–2518. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.). [Link]

-

Simic, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2333–2339. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen. [Link]

- Google Patents. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines.

-

ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]

-

Ferreira, I. C. F. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1014. [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

-

PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. [Link]

-

Wechem. (2023). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(31), 6358–6398. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Getova, D., & Petkov, V. (1990). [The effects on the learning process of 4 pyrrolidine derivatives and of cyticholine (experiments on rats in a water maze)]. Eksperimentalna meditsina i morfologiia, 29(1), 39–44. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

Borozdenko, D. A., et al. (2023). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 28(15), 5780. [Link]

-

PubChem. (n.d.). 2-(4-(Trifluoromethoxy)benzyl)pyrrolidine. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(3), 1383. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2020). European Journal of Medicinal Chemistry, 187, 111939. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The effects on the learning process of 4 pyrrolidine derivatives and of cyticholine (experiments on rats in a water maze)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]

A Technical Guide for Investigational Applications of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: The 2-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, a compound poised for significant research applications. Its structural features—namely the 2-arylpyrrolidine core and the 4-trifluoromethoxy substitution—suggest a strong potential for modulating monoamine neurotransmitter systems. Based on structure-activity relationship (SAR) analysis of analogous compounds, this molecule is hypothesized to function as a potent and selective dopamine reuptake inhibitor (DRI).[4] This document provides a comprehensive overview of its pharmacological rationale, potential therapeutic applications, and detailed experimental workflows for its investigation as a tool compound in neuroscience and drug discovery.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in drug discovery due to its ability to confer advantageous physicochemical properties.[2][3] Its non-planar, puckered conformation allows for three-dimensional exploration of pharmacophore space, which is critical for specific and high-affinity interactions with biological targets.[2] When substituted at the 2-position with an aryl group, this scaffold becomes a key feature in a multitude of compounds targeting the central nervous system (CNS).[1][5]

The trifluoromethoxy (-OCF3) group, a bioisostere of a methyl or methoxy group, offers unique advantages. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability for better blood-brain barrier penetration, and modulate binding affinity to target receptors.[6] The combination of the 2-arylpyrrolidine core with a trifluoromethoxy substituent presents a compelling candidate for a novel CNS-active agent.

Physicochemical Properties & Synthesis Overview

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a solid compound available from various chemical suppliers.[7][8] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1185121-45-2 (HCl salt); 1391490-20-2 ((R)-enantiomer HCl) | [7][8][9] |

| Molecular Formula | C11H13ClF3NO | [9] |

| Molecular Weight | 267.68 g/mol | [9] |

| Appearance | White to off-white solid | [8] |

| Storage | Room Temperature, sealed in dry conditions | [8] |

Synthesis Note: The synthesis of chiral 2-aryl-substituted pyrrolidines is an area of active research.[5][10] Modern synthetic strategies often employ methods like [3+2] cycloaddition reactions or the stereoselective reduction of 2-aryl-substituted pyrrolines using imine reductases (IREDs) to achieve high enantioselectivity.[5][11] Researchers planning to synthesize derivatives should consult recent literature for detailed protocols.[10][12]

Predicted Pharmacological Profile: A Dopamine Transporter (DAT) Selective Inhibitor

A primary mechanism by which psychostimulants exert their effects is through the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[13] This action blocks the reuptake of neurotransmitters from the synaptic cleft, increasing their extracellular concentration and enhancing neurotransmission.[4]

Based on its structural similarity to known dopamine reuptake inhibitors (DRIs), 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is predicted to be a potent DAT inhibitor. The 2-phenylpyrrolidine moiety is a classic pharmacophore for DAT engagement. The trifluoromethoxy group at the 4-position of the phenyl ring is expected to enhance this binding affinity and may confer selectivity over SERT and NET.

Potential Research Applications & Investigational Workflows

This compound's predicted profile as a DRI makes it a valuable tool for several research avenues.

Application: A Probe for Investigating Dopaminergic Signaling in CNS Disorders

Rationale: Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and Parkinson's disease.[14][15] As a selective DRI, this compound can be used to probe the function of DAT and explore the downstream consequences of enhanced dopaminergic tone in relevant disease models.

Investigational Workflow: A logical progression from in vitro characterization to in vivo validation is essential.

Key Experimental Protocols:

Protocol 4.1.1: In Vitro Monoamine Transporter Uptake Inhibition Assay

-

Objective: To determine the potency (IC50) of the compound at inhibiting dopamine, serotonin, and norepinephrine uptake via their respective transporters (DAT, SERT, NET).

-

Methodology:

-

Culture human embryonic kidney (HEK-293) cells stably expressing human DAT, SERT, or NET.

-

Plate cells in a 96-well format.

-

Prepare serial dilutions of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine HCl (e.g., from 1 nM to 100 µM).

-

Pre-incubate the cells with the compound or vehicle control for 15-20 minutes at room temperature.

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well to initiate the uptake reaction.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid washing with ice-cold assay buffer.

-

Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

Causality: This assay directly measures the functional consequence of the compound's interaction with the transporter protein. A low IC50 value indicates high potency. Comparing IC50 values across the three transporters establishes the compound's selectivity profile.[16]

Protocol 4.1.2: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To rule out off-target activity at MAO-A and MAO-B, which are key enzymes in monoamine degradation.[17][18]

-

Methodology:

-

Use a commercially available MAO-Glo™ kit, which provides recombinant human MAO-A and MAO-B enzymes and a luminogenic substrate.[19]

-

In a white, opaque 96-well plate, add MAO-A or MAO-B enzyme to the buffer.

-

Add serial dilutions of the test compound. Include known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls.[20]

-

Pre-incubate for 15 minutes.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate for 60 minutes at room temperature.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values to determine inhibitory potency.

-

-

Causality: Confounding MAO inhibition could complicate the interpretation of in vivo results. This assay is a critical self-validating step to ensure the compound's primary mechanism is reuptake inhibition, not prevention of degradation.[17]

Application: A Potential Therapeutic Lead for ADHD or Narcolepsy

Rationale: Psychostimulants like methylphenidate, which are potent DRIs, are the first-line treatment for ADHD.[13] They improve executive function and reduce impulsivity and hyperactivity.[13][21] A novel DRI with a potentially improved selectivity or pharmacokinetic profile could represent a new therapeutic candidate.

Investigational Workflow: Animal models are crucial for evaluating the therapeutic potential of psychostimulants.

Key Experimental Protocols:

Protocol 4.2.1: Locomotor Activity Assessment in Mice

-

Objective: To assess the psychostimulant effects of the compound. DRIs typically cause a dose-dependent increase in locomotor activity.[22]

-

Methodology:

-

Acclimate mice (e.g., C57BL/6) to the testing room for at least 60 minutes.

-

Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 1, 3, 10 mg/kg) alongside a vehicle control group.

-

After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into an open-field arena (e.g., 40x40 cm).

-

Use an automated activity monitoring system (e.g., Actophotometer or video tracking) to record horizontal and vertical movements for 30-60 minutes.[22]

-

Analyze data for total distance traveled, rearing frequency, and time spent in different zones (center vs. periphery).

-

-

Causality: This test provides a robust, quantifiable measure of CNS stimulant activity. The dose-response curve helps identify the range of biologically active doses for subsequent, more complex behavioral tests. A bell-shaped curve is often observed, with higher doses sometimes leading to stereotyped, repetitive behaviors instead of increased locomotion.[23]

Conclusion and Future Directions

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a promising chemical entity for neuroscience research. Its structure strongly suggests a mechanism of action centered on dopamine transporter inhibition. The experimental framework provided here offers a clear path for researchers to:

-

Validate its primary mechanism: Confirm its potency and selectivity as a DRI through in vitro uptake assays.

-

Rule out confounds: Ensure it does not have significant off-target activity at MAO enzymes.

-

Characterize its behavioral effects: Use established in vivo models to explore its potential as a tool to study dopaminergic circuits or as a lead compound for CNS disorders like ADHD.

Future work should focus on determining the specific stereochemistry (R or S enantiomer) that confers the highest activity, as biological targets are chiral.[5] Furthermore, detailed pharmacokinetic studies will be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for translating preclinical findings.

References

-

Sagvolden, T., Johansen, E. B., Aase, H., & Russell, V. A. (2005). Animal models of ADHD: lost in translation? Neuroscience & Biobehavioral Reviews. Available at: [Link]

-

Wood, S., Anagnostaras, S. G., & Sage, J. R. (2010). Animal model of methylphenidate's long-term memory-enhancing effects. Journal of the Experimental Analysis of Behavior. Available at: [Link]

-

Smolobochkin, A., et al. (2019). Approved drugs containing 2‐(hetero)arylpyrrolidine moiety. ResearchGate. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

American Elements. (n.d.). 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

Neurofit. (n.d.). Animal model responding to ADHD therapy. Retrieved from [Link]

-

S.L. Deore, et al. (2020). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Weng, Q., et al. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. MedComm. Available at: [Link]

-

Byrski, M., et al. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]

-

Kim, H. J., & Kim, J. H. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. Biomolecules & Therapeutics. Available at: [Link]

-

Liu, J., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Weng, Q., et al. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. ResearchGate. Available at: [Link]

-

Lolland, C. (2014). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

-